molecular formula C8H12Cl2N2O2 B2564555 2-Amino-2-pyridin-3-ylpropanoic acid;dihydrochloride CAS No. 2402840-07-5

2-Amino-2-pyridin-3-ylpropanoic acid;dihydrochloride

Cat. No.: B2564555
CAS No.: 2402840-07-5
M. Wt: 239.1
InChI Key: GQGNNDNKNQMVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-pyridin-3-ylpropanoic acid dihydrochloride is a dihydrochloride salt of a pyridine-containing amino acid derivative. Its structure features a propanoic acid backbone with an amino group at the α-carbon and a pyridin-3-yl substituent. The dihydrochloride form indicates the compound is stabilized by two molecules of hydrochloric acid, enhancing its solubility in polar solvents compared to its free base form .

Properties

IUPAC Name

2-amino-2-pyridin-3-ylpropanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c1-8(9,7(11)12)6-3-2-4-10-5-6;;/h2-5H,9H2,1H3,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGNNDNKNQMVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-pyridin-3-ylpropanoic acid;dihydrochloride typically involves the reaction of pyridine derivatives with amino acids under controlled conditions. One common method includes the reaction of 3-pyridinecarboxaldehyde with glycine in the presence of a reducing agent to form the desired product. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and catalysts, followed by purification steps such as crystallization and filtration to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-pyridin-3-ylpropanoic acid;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of halogenated and alkylated pyridine derivatives.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2-Amino-2-pyridin-3-ylpropanoic acid; dihydrochloride serves as a building block for synthesizing complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for creating derivatives that can be used in further research or industrial applications.

Table 1: Chemical Reactions Involving 2-Amino-2-pyridin-3-ylpropanoic Acid

Reaction TypeDescription
OxidationFormation of pyridine N-oxide derivatives.
ReductionProduction of primary and secondary amines.
SubstitutionCreation of halogenated and alkylated pyridine derivatives.

Biology

In biological research, this compound is employed to study enzyme interactions and protein synthesis. Its structural features allow it to interact with various enzymes, potentially modulating their activity.

Case Study: Enzyme Interaction
Recent studies have indicated that 2-Amino-2-pyridin-3-ylpropanoic acid; dihydrochloride may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to significant implications for pharmacology, particularly in drug design and safety assessments.

Medicine

The medicinal applications of this compound are particularly promising. It is being investigated for its potential therapeutic effects in treating neurological disorders due to its ability to interact with neurotransmitter systems.

Table 2: Potential Therapeutic Applications

ConditionMechanism of Action
Neurological DisordersModulation of neurotransmitter receptors
Drug MetabolismInhibition of cytochrome P450 enzymes

Unique Properties

The uniqueness of 2-Amino-2-pyridin-3-ylpropanoic acid; dihydrochloride lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This specificity enhances its utility in targeted research applications, particularly within medicinal chemistry and biochemistry .

Future Research Directions

Future investigations may focus on:

  • Mechanisms of Action : Understanding how this compound interacts at the molecular level with various biological targets.
  • Therapeutic Development : Exploring its potential as a lead compound in drug development for neurological conditions.
  • Material Science : Assessing its application in the development of new materials through coordination chemistry.

Mechanism of Action

The mechanism of action of 2-Amino-2-pyridin-3-ylpropanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. L-2,4-Diaminobutyric acid dihydrochloride (CAS: 1883-09-6)

  • Structure: Contains a butyric acid chain with amino groups at the 2- and 4-positions.
  • Molecular Formula : C₄H₁₂Cl₂N₂O₂ (vs. C₉H₁₂Cl₂N₂O₂ for the target compound).
  • Key Differences: The absence of a pyridine ring and the presence of an additional amino group may confer distinct binding properties in enzymatic systems .

b. 2-Amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride

  • Structure : Substitutes the pyridin-3-yl group with a thiazole ring.
  • Molecular Formula : C₆H₁₀Cl₂N₂O₂S.

c. Ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride (CAS: 240429-07-6)

  • Structure : Features an ethyl ester group instead of a carboxylic acid.
  • Molecular Formula : C₁₀H₁₆Cl₂N₂O₂.
  • Key Differences : The ester group improves lipophilicity, making it more suitable as a prodrug or membrane-permeable intermediate .
Functional Analogues

a. Histamine dihydrochloride

  • Structure : Contains an imidazole ring instead of pyridine.
  • Application : Used in studies on histamine receptors, highlighting how heterocyclic ring substitutions (imidazole vs. pyridine) affect receptor specificity .

b. 3-Amino-2-(pyridin-3-ylmethyl)propanoic acid dihydrochloride (CID 16769810)

  • Structure : Differs in the placement of the pyridine moiety (methyl-linked vs. direct substitution).
  • Key Differences : The methylene spacer may reduce steric hindrance, improving binding to flat aromatic pockets in proteins .

Physicochemical and Pharmacological Properties

Solubility and Stability
  • Dihydrochloride salts generally exhibit higher water solubility than monohydrochlorides or free bases. For example, 2-Amino-2-pyridin-3-ylpropanoic acid dihydrochloride is expected to dissolve readily in aqueous buffers, facilitating its use in biological assays .
  • Stability: Pyridine-containing dihydrochlorides are prone to hygroscopicity, requiring storage under anhydrous conditions .
Bioactivity
  • Thiazole Derivatives: Compounds like 2-amino-3-(1,3-thiazol-2-yl)propanoic acid dihydrochloride show enhanced antimicrobial activity due to the thiazole ring’s electron-deficient nature .

Biological Activity

2-Amino-2-pyridin-3-ylpropanoic acid dihydrochloride is a compound of significant interest in pharmaceutical research due to its structural features, particularly the presence of a pyridine ring. This article reviews its biological activities, including antimicrobial, antiviral, and receptor interaction properties, supported by recent studies and data.

Chemical Structure and Properties

The molecular formula of 2-amino-2-pyridin-3-ylpropanoic acid dihydrochloride is C_9H_12Cl_2N_2O_2, with a molecular weight of approximately 267.15 g/mol. The compound is soluble in water due to its dihydrochloride form, which enhances its bioavailability and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyridine rings. For instance, derivatives of 2-amino-2-pyridin-3-ylpropanoic acid have demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound NameMIC (mg/mL)Active Against
2-Amino-2-pyridin-3-ylpropanoic acid0.0048E. coli
2-Amino-2-pyridin-3-ylpropanoic acid0.0195S. aureus
Ethyl derivatives0.025Bacillus mycoides

These findings suggest that structural modifications can enhance the efficacy of pyridine-based compounds against microbial pathogens .

Antiviral Activity

The antiviral potential of pyridine derivatives has also been explored, particularly in the context of SARS-CoV-2. Compounds similar to 2-amino-2-pyridin-3-ylpropanoic acid have been investigated for their ability to inhibit viral replication.

Case Study: SARS-CoV-2 Inhibition
In a study assessing various inhibitors against the main protease (M_pro) of SARS-CoV-2, certain pyridine derivatives exhibited promising results in vitro, blocking viral entry and replication effectively without significant cytotoxicity . The structure-activity relationship (SAR) indicated that modifications at specific sites on the pyridine ring could enhance binding affinity and improve pharmacokinetic properties.

Receptor Interaction Studies

The interaction of 2-amino-2-pyridin-3-ylpropanoic acid with neurotransmitter receptors has been a focal point in understanding its biological activity. Notably, compounds with similar structures have shown efficacy as NMDA receptor agonists.

Table 2: NMDA Receptor Activity

Compound NameEC50 (µM)Receptor Subtype
Glycine site agonist<1GluN1/2A
Partial agonist~5GluN1/2B
Superagonist<0.5GluN1/2C

These findings indicate that modifications in the chemical structure can lead to selective activation of NMDA receptor subtypes, which are crucial for synaptic plasticity and memory function .

Q & A

Q. Key Considerations :

  • Purity (>95%) is achieved through repeated washing with sodium bicarbonate and sodium chloride .
  • Reaction conditions (pH, temperature) must be tightly controlled to avoid side products like over-oxidized derivatives .

What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Q. Basic (Characterization)

  • NMR Spectroscopy : Confirms stereochemistry (e.g., (2S)-configuration) and functional group integrity (amine, pyridinyl) .
  • HPLC : Validates purity (>95%) and detects trace impurities from side reactions .
  • Mass Spectrometry : Verifies molecular weight (253.1 g/mol) and fragmentation patterns .

Advanced Tip : Use 2D-NMR (e.g., HSQC, COSY) to resolve overlapping signals in complex mixtures .

How can researchers resolve discrepancies in reported reactivity (e.g., oxidation vs. reduction outcomes)?

Advanced (Data Contradiction Analysis)
Discrepancies often arise from:

  • Reagent Selectivity : Oxidation with hydrogen peroxide may yield nitroso derivatives, while potassium permanganate could over-oxidize the pyridinyl ring .
  • pH-Dependent Pathways : Under acidic conditions, the amino group may protonate, altering nucleophilicity and reaction outcomes .

Q. Methodological Approach :

  • Systematic screening of reagents (e.g., NaBH4 vs. LiAlH4 for reduction) .
  • Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates .

What strategies are effective for studying interactions between this compound and enzymatic targets?

Q. Advanced (Mechanistic Studies)

  • Enzyme Assays : Use fluorescence quenching or calorimetry (ITC) to measure binding affinity with proteins like amino acid transporters .
  • Molecular Docking : Model interactions using software like AutoDock, focusing on hydrogen bonding between the pyridinyl group and active-site residues .
  • Mutagenesis : Validate predicted binding sites by introducing point mutations (e.g., Ala-scanning) in target enzymes .

How does the dihydrochloride form influence solubility and stability under physiological conditions?

Q. Basic (Physicochemical Properties)

  • Solubility : The dihydrochloride salt increases aqueous solubility (critical for in vitro assays) due to ionic interactions .
  • Stability :
    • pH Sensitivity : Stable at pH 2–4 (simulating gastric conditions) but hydrolyzes above pH 7 .
    • Storage : Store at 4°C in anhydrous conditions to prevent deliquescence .

How can computational methods predict the compound’s behavior in novel reaction environments?

Q. Advanced (Computational Modeling)

  • DFT Calculations : Optimize molecular geometry and predict redox potentials (e.g., pyridinyl ring’s electron-withdrawing effects) .
  • MD Simulations : Assess solvation dynamics and salt dissociation in aqueous buffers .
  • QSPR Models : Correlate structural features (e.g., pKa of the amino group) with experimental reactivity data .

What experimental designs are suitable for assessing the compound’s role in modulating biochemical pathways?

Q. Advanced (Pathway Analysis)

  • Transcriptomics : RNA-seq to identify differentially expressed genes in cells treated with the compound .
  • Metabolomics : LC-MS profiling to trace incorporation into amino acid metabolism (e.g., via isotopically labeled analogs) .
  • Kinetic Studies : Measure inhibition constants (Ki) for enzymes like aminotransferases using Michaelis-Menten plots .

How can researchers address inconsistencies in toxicity profiles across in vitro and in vivo studies?

Q. Advanced (Toxicology)

  • Dose-Response Curves : Compare IC50 values in cell lines (e.g., HepG2) with LD50 in rodent models .
  • Metabolite Screening : Identify toxic intermediates (e.g., chloro derivatives) via HRMS in plasma samples .
  • Species-Specific Factors : Adjust for differences in cytochrome P450 activity between humans and animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.